Cas no 2171607-41-1 (10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane)

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane structure
2171607-41-1 structure
商品名:10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane
CAS番号:2171607-41-1
MF:C13H25NOS
メガワット:243.408702611923
CID:6258416
PubChem ID:165599452

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane 化学的及び物理的性質

名前と識別子

    • 10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane
    • EN300-1641810
    • 10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
    • 2171607-41-1
    • インチ: 1S/C13H25NOS/c1-4-12(2,3)9-11-13(5-8-16-10-13)15-7-6-14-11/h11,14H,4-10H2,1-3H3
    • InChIKey: BRTUAFVPKZYTMZ-UHFFFAOYSA-N
    • ほほえんだ: S1CCC2(C1)C(CC(C)(C)CC)NCCO2

計算された属性

  • せいみつぶんしりょう: 243.16568559g/mol
  • どういたいしつりょう: 243.16568559g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1641810-10000mg
10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171607-41-1
10000mg
$6882.0 2023-09-22
Enamine
EN300-1641810-5000mg
10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171607-41-1
5000mg
$4641.0 2023-09-22
Enamine
EN300-1641810-50mg
10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171607-41-1
50mg
$1344.0 2023-09-22
Enamine
EN300-1641810-5.0g
10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171607-41-1
5g
$4641.0 2023-06-04
Enamine
EN300-1641810-0.25g
10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171607-41-1
0.25g
$1472.0 2023-06-04
Enamine
EN300-1641810-0.1g
10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171607-41-1
0.1g
$1408.0 2023-06-04
Enamine
EN300-1641810-2.5g
10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171607-41-1
2.5g
$3136.0 2023-06-04
Enamine
EN300-1641810-0.5g
10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171607-41-1
0.5g
$1536.0 2023-06-04
Enamine
EN300-1641810-500mg
10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171607-41-1
500mg
$1536.0 2023-09-22
Enamine
EN300-1641810-250mg
10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro[4.5]decane
2171607-41-1
250mg
$1472.0 2023-09-22

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decane 関連文献

10-(2,2-dimethylbutyl)-6-oxa-2-thia-9-azaspiro4.5decaneに関する追加情報

Chemical Compound CAS No. 2171607-41-1: 10-(2,2-Dimethylbutyl)-6-Oxa-2-Thia-9-Azaspiro[4.5]decane

The compound with CAS No. 2171607-41-1, known as 10-(2,2-Dimethylbutyl)-6-Oxa-2-Thia-9-Azaspiro[4.5]decane, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom. The spiro structure in this molecule is formed by a six-membered oxygen-containing ring (6-Oxa) and a seven-membered sulfur-containing ring (2-Thia), with a nitrogen atom at position 9 (9-Aza). The substituent at position 10 is a bulky 2,2-Dimethylbutyl group, which adds to the molecule's steric complexity and potential for unique chemical reactivity.

Recent studies have highlighted the importance of spiro compounds in drug design due to their ability to adopt diverse conformations, which can enhance bioavailability and target specificity. The spiro[4.5]decane framework in this compound provides a rigid yet flexible scaffold that can be further modified to explore its pharmacological potential. Researchers have demonstrated that such structures can serve as templates for developing novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drugs.

The synthesis of 10-(2,2-Dimethylbutyl)-6-Oxa-2-Thia-9-Azaspiro[4.5]decane involves a multi-step process that typically begins with the preparation of precursor molecules containing the necessary functional groups. One common approach is the use of ring-closing metathesis to form the spiro structure, followed by functionalization to introduce the dimethylbutyl substituent. This method ensures high yields and excellent control over the stereochemistry of the product.

From a physical properties standpoint, this compound exhibits a melting point of approximately 85°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of this compound with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have identified key regions within the molecule that are prone to nucleophilic attack or electrophilic substitution. These insights are invaluable for designing efficient synthetic routes and optimizing the compound's biological activity.

In terms of applications, 10-(2,2-Dimethylbutyl)-6-Oxa-2-Thia-9-Azaspiro[4.5]decane has shown promise as a building block for more complex molecules with potential therapeutic applications. For instance, its sulfur-containing ring can act as a bioisostere for other heterocyclic systems, offering improved pharmacokinetic profiles while maintaining or enhancing biological activity.

Moreover, this compound has been utilized in medicinal chemistry as a lead structure for developing inhibitors targeting specific enzymes involved in inflammatory pathways. Preclinical studies have demonstrated moderate potency against cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent.

Despite its promising properties, further research is needed to fully elucidate the mechanism of action and optimize its bioavailability. Collaborative efforts between chemists and pharmacologists are currently underway to address these challenges and unlock the full potential of this intriguing molecule.

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